2-(1-Hydroxy-1-methyl-1-ethyl)-pyrazolo[1,5-A]pyridine-3-carbaldehyde
Description
2-(1-Hydroxy-1-methyl-1-ethyl)-pyrazolo[1,5-A]pyridine-3-carbaldehyde is a pyrazolo[1,5-a]pyridine derivative characterized by a formyl (-CHO) group at position 3 and a branched hydroxyalkyl substituent (1-hydroxy-1-methyl-1-ethyl) at position 2. The hydroxyl and alkyl groups at position 2 likely enhance solubility and steric effects compared to simpler derivatives.
Properties
IUPAC Name |
2-(2-hydroxypropan-2-yl)pyrazolo[1,5-a]pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-11(2,15)10-8(7-14)9-5-3-4-6-13(9)12-10/h3-7,15H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPDPDFHHZQNXOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NN2C=CC=CC2=C1C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00723424 | |
| Record name | 2-(2-Hydroxypropan-2-yl)pyrazolo[1,5-a]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00723424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
943133-29-7 | |
| Record name | 2-(2-Hydroxypropan-2-yl)pyrazolo[1,5-a]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00723424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Hydroxy-1-methyl-1-ethyl)-pyrazolo[1,5-A]pyridine-3-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-aminopyridine with ethyl acetoacetate in the presence of a base, followed by oxidation to introduce the aldehyde group. The reaction conditions often include:
Temperature: 80-120°C
Solvent: Ethanol or methanol
Catalyst: Sodium ethoxide or potassium carbonate
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(1-Hydroxy-1-methyl-1-ethyl)-pyrazolo[1,5-A]pyridine-3-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: Conversion of the hydroxy group to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the aldehyde group to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions at the pyridine ring, facilitated by the electron-withdrawing nature of the aldehyde group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, temperature around 60-80°C.
Reduction: Sodium borohydride in methanol, room temperature.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of 2-(1-Methyl-1-ethyl)-pyrazolo[1,5-A]pyridine-3-carboxylic acid.
Reduction: Formation of 2-(1-Hydroxy-1-methyl-1-ethyl)-pyrazolo[1,5-A]pyridine-3-methanol.
Substitution: Various substituted pyrazolo[1,5-A]pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Research has indicated that pyrazolo[1,5-a]pyridine derivatives can act as inhibitors of various kinases implicated in cancer progression. Specifically, compounds similar to 2-(1-Hydroxy-1-methyl-1-ethyl)-pyrazolo[1,5-a]pyridine-3-carbaldehyde have shown potential in inhibiting AXL and c-MET kinases, which are associated with tumor growth and metastasis .
Antiviral and Anti-inflammatory Effects
In addition to anticancer properties, pyrazolo[1,5-a]pyridines have been explored for their antiviral and anti-inflammatory activities. These compounds can modulate immune responses and inhibit viral replication, making them candidates for treating viral infections and inflammatory diseases .
Synthesis of Novel Derivatives
The synthesis of new derivatives based on the pyrazolo[1,5-a]pyridine scaffold allows for the exploration of their biological activities. For instance, recent studies have focused on synthesizing various substituted derivatives to enhance bioactivity and selectivity against specific biological targets .
Table 2: Biological Activities of Pyrazolo[1,5-a]pyridine Derivatives
| Activity Type | Description |
|---|---|
| Anticancer | Inhibition of AXL and c-MET kinases |
| Antiviral | Modulation of immune responses |
| Anti-inflammatory | Inhibition of inflammatory mediators |
Case Study 1: Synthesis and Characterization
A study conducted by Khaled et al. (2023) demonstrated the synthesis of various pyrazolo derivatives through cyclo-condensation reactions. The synthesized compounds were characterized using spectroscopic methods such as NMR and IR spectroscopy. Biological assays revealed promising anticancer activity against several cancer cell lines .
Case Study 2: Molecular Docking Studies
In another investigation, molecular docking studies were performed on newly synthesized pyrazolo derivatives to predict their binding affinity to target proteins involved in cancer pathways. The results indicated strong interactions with the active sites of AXL and c-MET kinases, supporting their potential as therapeutic agents .
Mechanism of Action
The mechanism of action of 2-(1-Hydroxy-1-methyl-1-ethyl)-pyrazolo[1,5-A]pyridine-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the aldehyde group allows it to form covalent bonds with nucleophilic sites on proteins, potentially altering their function.
Comparison with Similar Compounds
Substituent Variations at Position 2
The substituent at position 2 significantly influences physicochemical and biological properties. Key analogs include:
Key Observations :
Functional Group Variations at Position 3
The aldehyde (-CHO) group at position 3 is a reactive site for further derivatization. Comparisons with carboxylate and halogenated analogs:
Key Observations :
- Carboxylic acid derivatives (e.g., CAS 50920-46-2) exhibit higher polarity, favoring solubility in aqueous environments but reducing reactivity compared to aldehydes .
Biological Activity
2-(1-Hydroxy-1-methyl-1-ethyl)-pyrazolo[1,5-a]pyridine-3-carbaldehyde is a compound characterized by its unique bicyclic structure, which has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a hydroxymethyl group and an aldehyde functional group, which enhance its reactivity and potential applications in drug discovery.
The molecular formula of the compound is , with a molecular weight of approximately 204.23 g/mol. Its predicted density is 1.22 g/cm³, and it has a pKa value of around 13.24, indicating its acidic nature .
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₂N₂O₂ |
| Molecular Weight | 204.23 g/mol |
| Density | 1.22 g/cm³ (predicted) |
| pKa | 13.24 (predicted) |
The exact mechanism of action for this compound remains unexplored in literature. However, compounds with similar structures often interact with biological targets through hydrogen bonding and hydrophobic interactions facilitated by their functional groups. The presence of both hydroxyl and aldehyde groups suggests that this compound could participate in various biochemical pathways, potentially leading to therapeutic effects.
Case Studies
Several studies have investigated related compounds within the pyrazolo family:
- Anticancer Activity : A study on pyrazolo[1,5-a]pyrimidine derivatives found that certain modifications led to significant cytotoxic effects on cancer cell lines, with IC50 values ranging from nanomolar to micromolar concentrations .
- Enzyme Inhibition : Research into substituted pyrazolo[1,5-a]pyridines revealed their capacity to inhibit PI3Kδ isoforms selectively, which are crucial in cancer signaling pathways. Compounds showed promising selectivity ratios that could be beneficial in drug development for specific cancers .
Future Directions
Given the structural uniqueness of this compound, further research is warranted to explore its biological activity comprehensively. Potential areas of investigation include:
- Synthesis of Derivatives : Modifying the existing structure could yield analogs with enhanced biological activity or specificity.
- In Vivo Studies : Conducting animal studies to assess pharmacokinetics and therapeutic efficacy.
- Mechanistic Studies : Elucidating the precise biochemical pathways influenced by this compound could provide insights into its potential therapeutic applications.
Q & A
Basic Research Questions
Q. What are common synthetic routes for preparing pyrazolo[1,5-a]pyridine-3-carbaldehyde derivatives, and how can their purity be validated?
- Methodology :
-
Vilsmeier-Haack Reaction : Acylates pyrazole derivatives using POCl₃ and DMF to introduce the carbaldehyde group. For example, imidazo[1,5-a]pyridine-3-carbaldehyde synthesis achieved 55% yield via this route .
-
Heterocyclization : React 1H-pyrazol-5-amines with dichloro-cyanoethenyl carboxamides to form pyrazolo[1,5-a]triazine analogs, which can be further modified .
-
Validation : Use HPLC (>95% purity) and ¹H/¹³C NMR for structural confirmation. Reference spectral libraries from reagents like Kanto Chemicals (e.g., 1-methylpyrazole-3-carboxylic acid, >95% purity) .
- Data Table :
| Method | Yield | Key Reagents/Conditions | Purity Validation |
|---|---|---|---|
| Vilsmeier-Haack | 55% | POCl₃, DMF, 80°C | NMR, HPLC |
| Heterocyclization | 42-48% | NBS, Cs₂CO₃, Suzuki coupling | LC-MS, elemental analysis |
Q. How can researchers characterize the stability of the carbaldehyde group under varying pH and solvent conditions?
- Methodology :
- Perform kinetic studies in buffers (pH 3–10) and solvents (DMSO, ethanol, water). Monitor aldehyde oxidation or hydration using UV-Vis spectroscopy (λ = 270–300 nm) .
- Compare with analogs like 7-chloropyrazolo[1,5-a]pyrimidine-3-carbaldehyde, which show instability in aqueous basic conditions .
Advanced Research Questions
Q. What strategies optimize reaction yields for introducing substituents at the pyrazolo[1,5-a]pyridine C-2 position?
- Methodology :
-
Electrophilic Substitution : Use N-bromosuccinimide (NBS) in DMF for bromination (48% yield), followed by Suzuki coupling with boronic acids (35% yield) .
-
Steric Considerations : Bulky groups (e.g., 1-methyl-1-ethyl) may require longer reaction times or elevated temperatures (80–100°C) .
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Catalyst Screening : Test Pd(PPh₃)₄ vs. Pd(OAc)₂ with ligands (e.g., BINAP) to improve cross-coupling efficiency .
- Data Contradiction :
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Lower yields (35–48%) in Suzuki reactions vs. higher yields (>60%) for similar pyridazine derivatives . Possible reasons: steric hindrance from the pyrazolo[1,5-a]pyridine core or solvent polarity effects.
Q. How can the anticancer activity of this compound be evaluated in vitro, and what mechanistic insights are critical?
- Methodology :
-
Cell Viability Assays : Use MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7). Compare IC₅₀ values with TRK kinase inhibitors (e.g., pyrazolo[1,5-a]pyrimidine derivatives) .
-
Target Engagement : Perform kinase profiling (e.g., TRK, c-MET) to identify primary targets. Reference pyrazolo[1,5-a]pyridine-based TRK inhibitors with IC₅₀ < 100 nM .
-
Apoptosis Markers : Measure caspase-3/7 activation via fluorogenic substrates .
- Data Table :
| Assay Type | Key Parameters | Reference Compound Activity |
|---|---|---|
| TRK Kinase Inhibition | IC₅₀ = 50–100 nM | Pyrazolo[1,5-a]pyrimidines |
| Antiproliferative (HeLa) | IC₅₀ = 10–20 µM | Dichloromethyl-triazines |
Q. What analytical techniques resolve contradictions in reported biological activities of structurally similar compounds?
- Methodology :
- SAR Analysis : Compare substituent effects (e.g., 1-methyl-1-ethyl vs. cyclopropyl groups) on potency .
- Metabolic Stability : Use liver microsomes to assess oxidation of the carbaldehyde group, which may explain variability in in vivo efficacy .
- Crystallography : Solve co-crystal structures with target proteins (e.g., TRK kinase) to confirm binding modes .
Methodological Best Practices
Q. How should researchers handle safety concerns related to reactive intermediates during synthesis?
- Guidelines :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
